molecular formula C15H13Cl2NOS B2912427 2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide CAS No. 339097-97-1

2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide

Cat. No.: B2912427
CAS No.: 339097-97-1
M. Wt: 326.24
InChI Key: WWHNAXRZSPZIDD-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide is a synthetic acetamide derivative featuring a sulfanyl group linked to a 2-chlorobenzyl moiety and an N-(2-chlorophenyl) substituent.

For instance, the compound N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (ARARUI) shares the N-(2-chlorophenyl)acetamide backbone and exhibits a dihedral angle of 67.11° between its pyrimidine and benzene rings, indicating significant molecular planarity disruption . Additionally, L-1, a triazole-based analog (N-(2-chloro-4-sulfamoylphenyl)-2-((4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide), demonstrates potent non-nucleoside reverse transcriptase inhibitor (NNRTI) activity against HIV-1, highlighting the pharmacological relevance of such scaffolds .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS/c16-12-6-2-1-5-11(12)9-20-10-15(19)18-14-8-4-3-7-13(14)17/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHNAXRZSPZIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide typically involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzyl isothiocyanate. This intermediate is then reacted with 2-chloroaniline in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl and chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the function of microbial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Position and Heterocyclic Variations
  • N-(2-Chlorophenyl) Derivatives: ARARUI: Replacing the benzyl group with a 4,6-diaminopyrimidine ring increases steric bulk, resulting in a dihedral angle of 67.11° between aromatic systems. This contrasts with the 54.73° angle in its 2-methylphenyl analog (GOKWIO) . Compound 3d (2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide): Incorporates a thiadiazole ring, yielding a higher melting point (212–216°C) compared to simpler acetamides, likely due to enhanced hydrogen bonding .
Halogen Substitution
  • Bromophenyl Derivative (N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide) : Bromine’s larger atomic radius may alter crystal packing but lacks reported biological data .
Heterocyclic Appendages
  • Oxadiazole Derivatives (Compounds 8t–8w) : Compounds like 8t (N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) show moderate bioactivity against lipoxygenase (LOX) and α-glucosidase, with IC₅₀ values in the micromolar range .
  • Triazole Derivatives (e.g., L-1) : The triazole ring in L-1 enhances binding to HIV-1 RT’s allosteric cavity, with docking studies confirming interactions at the RNase H active site .

Physical and Crystallographic Properties

Compound Name Melting Point (°C) Dihedral Angle (°) Molecular Weight (g/mol) Key Structural Feature
2-[(2-Chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide* ~336.3 Chlorobenzyl + chlorophenyl
ARARUI 67.11 353.8 4,6-Diaminopyrimidine
Compound 3d 212–216 313.8 1,3,4-Thiadiazole
8t 428.5 Indolyl-oxadiazole

*Estimated based on analogous structures.

Antibacterial Activity
  • Fluorobenzyl Analogs (Compounds 38 and 39) : Exhibit MIC values against Escherichia coli, though lower potency compared to chlorinated counterparts .
Enzyme Inhibition
  • LOX and α-Glucosidase Inhibition : Oxadiazole derivatives (8t–8w) show IC₅₀ values of 10–50 µM, with 8v (nitrophenyl substituent) being most active .
  • HIV-1 RT Inhibition (L-1) : Docking studies confirm binding to HIV-1 RT’s allosteric site, with a Glide score of −9.2 kcal/mol, indicating strong affinity .

Hydrogen Bonding and Crystal Packing

  • Sulfonamide Analogs () : Intramolecular N–H⋯Cl and intermolecular N–H⋯O bonds stabilize crystal structures. The torsion angle (C1–S1–N1–C7) of −67.0° in 2-chloro-N-(2-methylphenylsulfonyl)acetamide contrasts with −71.1° in its dichloro analog, affecting molecular conformation .
  • ARARUI : Intermolecular N–H⋯N hydrogen bonds between pyrimidine and acetamide groups contribute to crystal stability .

Biological Activity

The compound 2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide is a member of the acetamide class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including structure-activity relationship (SAR) studies, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H13Cl2NOSC_{15}H_{13}Cl_2NOS. The presence of a sulfanyl group and chlorinated phenyl rings suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.

Anticancer Activity

Recent studies have highlighted the role of compounds similar to this compound in targeting the Mcl-1 protein, an anti-apoptotic factor overexpressed in various cancers. Inhibition of Mcl-1 has been shown to induce apoptosis in cancer cells. A related compound demonstrated an IC50 value of 0.81μM0.81\,\mu M against Mcl-1, indicating that structural modifications can significantly enhance potency against cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

CompoundTargetIC50 (µM)Mechanism
Compound 21Mcl-10.81 ± 0.04Induces apoptosis via Bak/Bax pathway
Compound XBcl-28.73 ± 0.95Disrupts Bcl-2 interactions

Antimicrobial Activity

Compounds containing thiazole and sulfanyl groups have demonstrated significant antimicrobial properties. For instance, analogs with similar structures have shown activity against various bacterial strains, suggesting that the sulfanyl moiety may enhance the antimicrobial efficacy . The presence of electron-donating groups in the aromatic system has been correlated with increased activity.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus10 µg/mL
Compound BEscherichia coli15 µg/mL

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the phenyl rings significantly influence biological activity. For example, the introduction of halogen atoms (e.g., chloro groups) on the aromatic rings enhances binding affinity to target proteins like Mcl-1 and can improve cytotoxic effects in cancer cells .

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the effects of similar compounds on human leukemic cell lines, revealing that treatment resulted in significant cell death through caspase activation. The compound's ability to disrupt protein interactions was confirmed through biochemical assays .
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of sulfanyl derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with electron-withdrawing groups exhibited superior activity compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide?

  • Methodology : A typical synthesis involves refluxing sulfonamide derivatives with chloroacetyl chloride in a 1:2 molar ratio under controlled conditions. Post-reaction, the mixture is cooled, precipitated in ice water, and purified via recrystallization from ethanol to achieve high purity (≥95%). Analytical techniques like IR spectroscopy and melting point determination are used to confirm product identity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • X-ray crystallography resolves molecular conformation, hydrogen bonding, and torsion angles (e.g., C1–S1–N1–C7 torsion angle: -67.0° in related structures) .
  • IR spectroscopy identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • Melting point analysis ensures purity and batch consistency .

Q. How is the purity of this compound validated in academic research?

  • Validation : Recrystallization from ethanol followed by HPLC or TLC analysis ensures minimal impurities. Melting point consistency (±2°C) across batches is a key indicator .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

  • Analysis : The crystal structure exhibits intramolecular N–H⋯Cl and intermolecular N–H⋯O hydrogen bonds, forming inversion-related dimers. These interactions create zigzag chains in the bc-plane, stabilizing the lattice. Hydrogen bond lengths (e.g., N–H⋯O: 2.89 Å) and angles are critical for predicting solubility and thermal stability .
  • Table 1 : Hydrogen Bond Parameters in Related Structures

CompoundN–H⋯O Distance (Å)Torsion Angle (°)
(I) (Title compound)2.89-67.0
(II)2.91-58.8
(III)2.85-66.3
Data sourced from crystallography studies .

Q. What strategies resolve contradictions in torsion angle data across structurally similar derivatives?

  • Approach : Compare torsion angles (e.g., C1–S1–N1–C7) and dihedral angles between the aromatic ring and sulfonamide group. Discrepancies arise from substituent effects (e.g., electron-withdrawing groups vs. steric hindrance). Computational modeling (DFT) or variable-temperature crystallography can validate experimental observations .

Q. How can this compound serve as an intermediate in synthesizing bioactive derivatives?

  • Design Strategy : The sulfanyl and acetamide moieties enable functionalization. For example:

  • Adamantyl or morpholinophenyl groups enhance lipophilicity for antimicrobial studies .
  • Quinoline or thiadiazole hybrids are synthesized via nucleophilic substitution, leveraging the chloroacetamide core .

Data Interpretation and Experimental Design

Q. What experimental precautions are necessary to minimize side reactions during synthesis?

  • Optimization :

  • Use anhydrous solvents to prevent hydrolysis of chloroacetyl chloride.
  • Control reaction temperature (70–80°C) to avoid decomposition.
  • Acidify reprecipitation steps with glacial acetic acid (not HCl) to preserve sulfonamide integrity .

Q. How do substituents on the phenyl ring affect hydrogen bonding and bioactivity?

  • Case Study : In N-(4-fluorophenyl) derivatives, intramolecular C–H⋯O interactions reduce conformational flexibility, altering binding affinity in enzyme inhibition assays. Substituent position (ortho vs. para) also impacts intermolecular hydrogen bond networks .

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